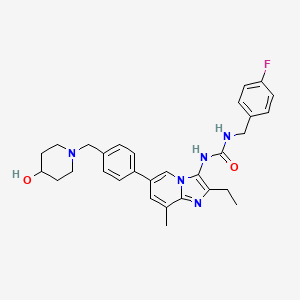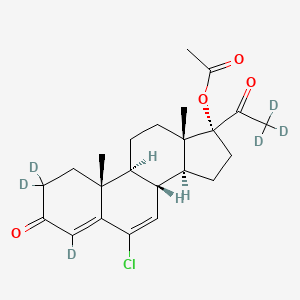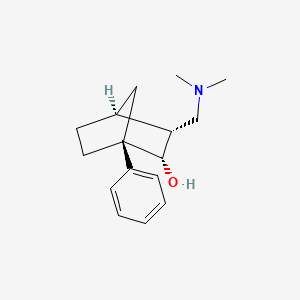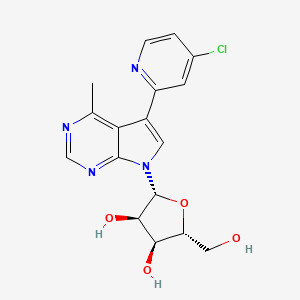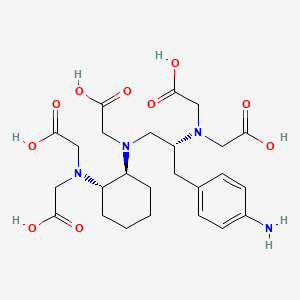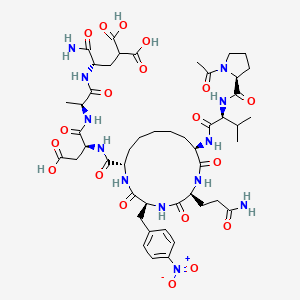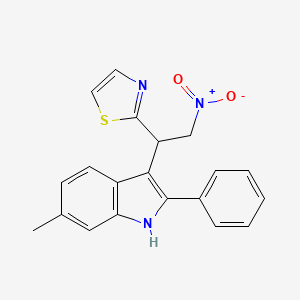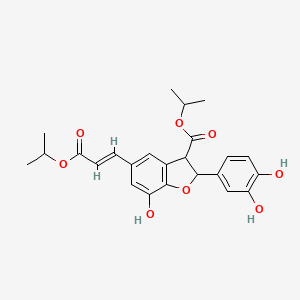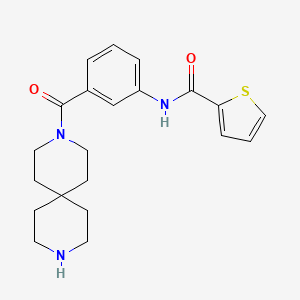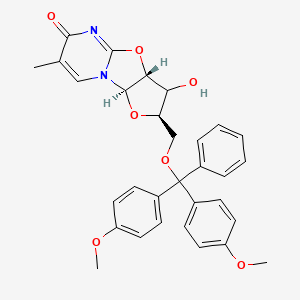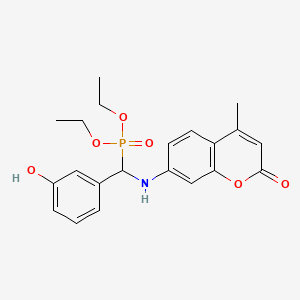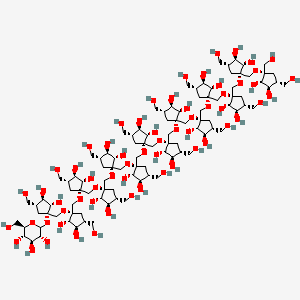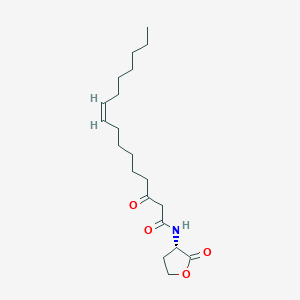
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone is a type of signaling molecule known as an acyl-homoserine lactone. These molecules are primarily involved in quorum sensing, a process by which bacteria communicate with each other to coordinate gene expression and behavior in response to population density. This compound is particularly significant in the regulation of various physiological processes in Gram-negative bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone typically involves the condensation of a fatty acid derivative with homoserine lactone. One common method includes the use of 3-oxo-9Z-hexadecenoyl chloride, which reacts with homoserine lactone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered bacteria that can produce the compound naturally. These bacteria are cultivated in large bioreactors, and the compound is extracted and purified from the culture medium.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to open the lactone ring under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones or open-chain derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone has numerous applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthesis of similar molecules.
Biology: Plays a crucial role in studying bacterial communication and quorum sensing.
Medicine: Investigated for its potential in developing antibacterial therapies by disrupting quorum sensing.
Industry: Used in the development of biosensors and biotechnological applications to monitor bacterial populations.
Wirkmechanismus
The mechanism of action of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone involves its interaction with specific receptor proteins in bacteria. Upon binding to these receptors, the compound triggers a cascade of molecular events that lead to changes in gene expression. This process regulates various physiological activities, such as biofilm formation, virulence factor production, and motility.
Vergleich Mit ähnlichen Verbindungen
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can be compared with other acyl-homoserine lactones, such as:
- N-(3-oxo-dodecanoyl)-homoserine lactone
- N-(3-oxo-octanoyl)-homoserine lactone
- N-(3-oxo-hexanoyl)-homoserine lactone
These compounds share a similar structure but differ in the length and saturation of the acyl chain. The uniqueness of this compound lies in its specific acyl chain length and the presence of a double bond, which can influence its binding affinity and specificity to receptor proteins.
Eigenschaften
Molekularformel |
C20H33NO4 |
|---|---|
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |
InChI |
InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)/b8-7-/t18-/m0/s1 |
InChI-Schlüssel |
NNIVINPZTHXZNK-ZEVQVBBLSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
Kanonische SMILES |
CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
